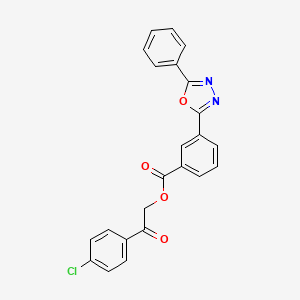
N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The hydrazinecarbothioamide intermediate is then reacted with 3-pyridinecarboxylic acid or its derivatives to introduce the pyridylcarbonyl group.
- Reaction conditions: This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chlorination and Methylation:
- The final step involves the chlorination and methylation of the aromatic ring, which can be achieved using reagents like thionyl chloride and methyl iodide.
- Reaction conditions: These reactions are typically performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of these steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridylcarbonyl group, converting it to a pyridylmethyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridylmethyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
- Explored as a potential anticancer agent, targeting specific enzymes involved in cell proliferation.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide typically involves the following steps:
-
Formation of the Hydrazinecarbothioamide Core:
- The reaction between thiosemicarbazide and an appropriate acyl chloride or ester forms the hydrazinecarbothioamide core.
- Reaction conditions: Typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazinecarbothioamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The pyridylcarbonyl moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as proteases and kinases.
DNA/RNA: Binding to nucleic acids, affecting gene expression and cell cycle regulation.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide: Lacks the methyl group, potentially altering its biological activity.
N-(4-Methylphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness:
- The presence of both chlorine and methyl groups on the aromatic ring enhances its lipophilicity and potential membrane permeability.
- The combination of hydrazinecarbothioamide and pyridylcarbonyl groups provides a unique scaffold for drug design, offering multiple sites for chemical modification and optimization.
This detailed overview should provide a comprehensive understanding of N-(4-chloro-2-methylphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide, its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C14H13ClN4OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c1-9-7-11(15)4-5-12(9)17-14(21)19-18-13(20)10-3-2-6-16-8-10/h2-8H,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
SNEYJMIFOHEREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one](/img/structure/B10862864.png)
![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)](/img/structure/B10862891.png)
![11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
![(4E,4'E)-4,4'-{(2-hydroxypropane-1,3-diyl)bis[imino(E)methylylidene]}bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B10862902.png)
![4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)

![4-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862920.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate](/img/structure/B10862921.png)
![5-ethylsulfanyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10862925.png)
![2-{3-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862931.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862953.png)
